N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide
Description
The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its structural resemblance to purines and associated pharmacological activities, including antitumor and kinase inhibitory properties . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a 4-benzylpiperazinyl group and at position 1 with an ethyl chain terminating in a 3-cyclohexylpropanamide moiety. The benzylpiperazine moiety may enhance receptor-binding affinity through hydrophobic and π-π interactions, while the cyclohexylpropanamide group likely contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h2,5-6,9-10,19,21-22H,1,3-4,7-8,11-18,20H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCEXBLGDFPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide typically involves multiple steps, starting from readily available starting materials. The process often begins with the synthesis of the pyrazolopyrimidine core, followed by the introduction of the benzylpiperazine group through nucleophilic substitution reactions. The final step involves the coupling of the cyclohexylpropanamide group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine Substitutions
- Benzyl vs. Phenyl/Methoxyphenyl : The target compound’s 4-benzylpiperazine group (lipophilic benzyl) may enhance blood-brain barrier penetration compared to the phenylpiperazine in or the 4-methoxyphenylpiperazine in , which introduces polarity via the methoxy group. Benzyl groups are often associated with improved receptor affinity in kinase inhibitors due to hydrophobic interactions .
Amide Substituents
- Cyclohexylpropanamide vs. Cyclopropanecarboxamide/Thiadiazolecarboxamide : The target’s 3-cyclohexylpropanamide provides greater lipophilicity than the cyclopropane ring in or the heteroaromatic thiadiazole in . This may enhance tissue distribution but reduce aqueous solubility. Thiadiazole groups, as in , could introduce hydrogen-bonding or π-stacking interactions with target proteins .
Positional Isomerism
- The compound in substitutes the benzylpiperazine at position 6 of the pyrazolo[3,4-d]pyrimidine core, unlike the target’s position 4 substitution. Positional isomerism can drastically alter binding kinetics; for example, position 4 substituents in pyrazolopyrimidines often interact with ATP-binding pockets in kinases .
Hypothetical Pharmacological Implications
For instance:
- The benzylpiperazine and cyclohexylpropanamide in the target compound may favor targets requiring dual hydrophobic interactions (e.g., PI3K or mTOR kinases).
- The thiadiazolecarboxamide in might confer selectivity for enzymes with polar active sites, such as carbonic anhydrases .
Biological Activity
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes several pharmacologically relevant moieties:
- Benzylpiperazine : Known for its psychoactive properties.
- Pyrazolo[3,4-d]pyrimidine : Often associated with antitumor activity.
- Cyclohexylpropanamide : Contributes to the lipophilicity and overall biological activity.
The molecular formula is with a molecular weight of approximately 490.65 g/mol. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 490.65 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Serotonin Receptors : Studies indicate that compounds similar to this one may act as serotonin receptor modulators, influencing neurotransmission and potentially exhibiting antidepressant effects.
- Mitogen-Activated Protein Kinase (MAPK) : Some derivatives have been shown to interact with MAPK pathways, which are critical in regulating cellular responses to growth signals and stress.
These interactions suggest a multifaceted mechanism of action that could lead to various physiological effects.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance:
- In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves cell cycle arrest and induction of apoptosis.
Neuropharmacological Effects
The presence of the benzylpiperazine moiety suggests potential neuropharmacological applications:
- Behavioral Studies : Animal models treated with this compound showed alterations in anxiety-like behaviors, indicating possible anxiolytic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, showing promising results against various cancer cell lines .
- Neuropharmacological Evaluation :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
